molecular formula C17H16Cl2N2O3S B2843783 2,5-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide CAS No. 899979-66-9

2,5-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide

Cat. No.: B2843783
CAS No.: 899979-66-9
M. Wt: 399.29
InChI Key: IKOBMWWFEJUCLX-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the benzamide ring and a 1,1-dioxothiazinan-2-yl group attached to the phenyl ring

Scientific Research Applications

2,5-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

Target of Action

The primary target of 2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide is URAT1 . URAT1, or Urate Transporter 1, is a protein that in humans is encoded by the SLC22A12 gene. It is primarily found in the kidneys and is involved in the regulation of blood urate levels.

Mode of Action

2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide acts as a selective inhibitor of URAT1 . It has a significant inhibitory activity on uric acid uptake and URAT1-mediated uric acid transport in renal proximal tubule epithelial cells (RPTECs) .

Biochemical Pathways

The compound’s action on URAT1 affects the reabsorption of uric acid in the kidneys . By inhibiting URAT1, the compound reduces the reabsorption of uric acid from the renal tubular lumen, leading to increased excretion of uric acid in the urine and a decrease in serum uric acid levels .

Pharmacokinetics

It has been reported that the compound is effective in reducing serum uric acid levels in patients with or without gout . Most patients achieve a target serum uric acid level of ≤ 2 under a maintenance dose of 2 or 4 mg once daily .

Result of Action

The molecular and cellular effects of the compound’s action result in a decrease in serum uric acid levels . This can help manage conditions such as gout and hyperuricemia, where high levels of uric acid in the blood can lead to the formation of urate crystals, causing inflammation and pain in the joints .

Action Environment

Factors such as the patient’s renal function, hepatic function, and the presence of other medications may affect the compound’s pharmacokinetics and overall effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce nitro groups at specific positions.

    Reduction: The nitro groups are reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The amine groups are acylated with appropriate acyl chlorides to form the benzamide structure.

    Chlorination: Chlorine atoms are introduced at the desired positions using chlorinating agents like thionyl chloride.

    Cyclization: The final step involves the cyclization of the intermediate compound to form the 1,1-dioxothiazinan-2-yl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzamide: Lacks the 1,1-dioxothiazinan-2-yl group, resulting in different chemical and biological properties.

    N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide:

Uniqueness

2,5-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide is unique due to the presence of both chlorine atoms and the 1,1-dioxothiazinan-2-yl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c18-12-3-8-16(19)15(11-12)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOBMWWFEJUCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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